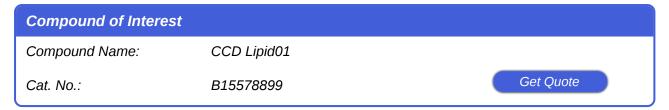


Application Notes & Protocols: CCD Lipid01 for mRNA Vaccine Delivery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Messenger RNA (mRNA) has emerged as a powerful modality for vaccines and therapeutics. However, its inherent instability and negative charge necessitate a sophisticated delivery system to protect it from degradation and facilitate cellular uptake. Lipid nanoparticles (LNPs) have become the leading platform for in vivo mRNA delivery, famously utilized in the COVID-19 mRNA vaccines.

CCD Lipid01 (also known as LP-01) is a potent cationic lipid designed for the formulation of LNPs to deliver biologically active agents, including mRNA, to cells and tissues.[1][2][3] Its structure is optimized to ensure high encapsulation efficiency, particle stability, and effective endosomal escape, a critical step for the cytosolic delivery of mRNA. These application notes provide an overview of **CCD Lipid01**, its performance characteristics, and detailed protocols for the formulation and evaluation of **CCD Lipid01**-based mRNA-LNPs.

Application Notes



Property	Value	Reference
Alternate Names	LP-01	[2][3]
CAS Number	1799316-64-5	[1]
Molecular Formula	C50H93NO9	[1]
Molecular Weight	852.27 g/mol	[1]
Appearance	Liquid	[1]

LNPs are typically composed of four lipid components: an ionizable cationic lipid (e.g., **CCD Lipid01**), a neutral helper lipid (e.g., DOPE, DSPC), cholesterol, and a PEG-lipid to control particle size and stability.[4][5][6] The molar ratio of these components is a critical parameter that influences the efficacy and safety of the formulation.

Quantitative analysis demonstrates that LNPs formulated with **CCD Lipid01** (LP-01) exhibit favorable physicochemical properties essential for effective mRNA delivery.[7][8]



Formulation	Average Diameter (nm)	Polydispersity Index (PDI)	mRNA Encapsulation Efficiency	In Vivo Luciferase Expression
LP-01 (CCD Lipid01)	< 100	< 0.2	High	Potent (Ranked 2nd of 3)
ALC-0315	< 100	< 0.2	High	Strongest (Ranked 1st of 3)
cKK-E12	~ 150	< 0.2	Less Robust	Weaker (Ranked 3rd of 3)
Data sourced from an application note by Cayman Chemical comparing three LNP formulations.[7]				

The successful delivery of mRNA to the cytoplasm relies on the LNP's ability to escape the endosomal pathway following cellular uptake.[9][10]

- Uptake: LNPs enter target cells, such as antigen-presenting cells, through endocytosis.[11]
- Acidification & Protonation: As the endosome matures, its internal pH drops from neutral to acidic (pH 5.0-6.5).[10][11] The amine group on CCD Lipid01 becomes protonated, resulting in a positively charged lipid.[10][12]
- Membrane Destabilization: The now cationic CCD Lipid01 interacts electrostatically with negatively charged lipids on the inner leaflet of the endosomal membrane.[11] This interaction disrupts the integrity of the endosomal membrane, potentially forming a pore or fusing with the LNP.[9][13]

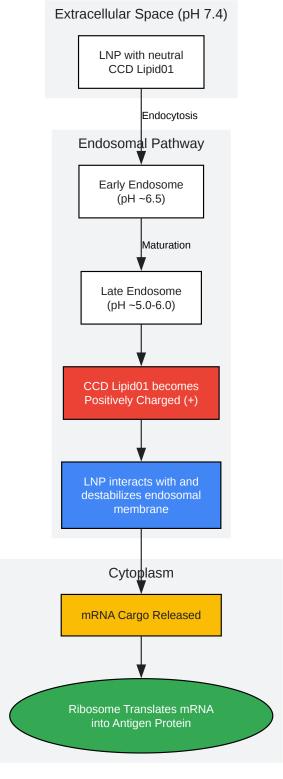
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- mRNA Release: The destabilization of the endosomal membrane allows the encapsulated mRNA to be released into the cytoplasm.
- Translation: Once in the cytoplasm, the mRNA is translated by ribosomes to produce the antigen of interest, initiating an immune response.[5]





Mechanism of mRNA-LNP Endosomal Escape

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Caption: Cellular pathway of a CCD Lipid01 LNP from uptake to mRNA translation.

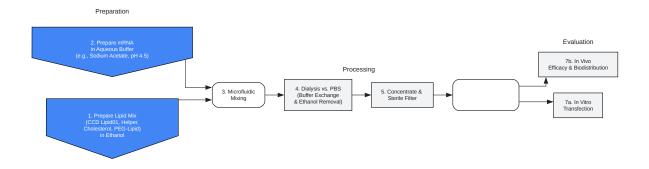


When administered intravenously, **CCD Lipid01**-LNPs, like many LNP formulations, primarily accumulate in the liver, followed by the spleen and lungs.[8] The route of administration and particle size can significantly influence biodistribution. For instance, following intramuscular injection, smaller LNPs are more likely to circulate systemically and accumulate in the liver, whereas larger particles tend to remain at the injection site.[14] This highlights the importance of controlling particle size to achieve desired targeting.

Furthermore, the LNP formulation itself possesses intrinsic adjuvant properties that can enhance vaccine efficacy. The ionizable lipid component is crucial for this activity, which promotes robust T follicular helper cell and germinal center responses, leading to durable and protective antibody production.[15]

Experimental Protocols

The following protocols provide a framework for the formulation, characterization, and evaluation of **CCD Lipid01**-LNPs for mRNA vaccine delivery.



General Workflow for mRNA-LNP Formulation and Testing



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Caption: Standard experimental workflow for creating and evaluating mRNA-LNPs.

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device, which allows for rapid, reproducible, and scalable production.[16][17]

Materials:

- CCD Lipid01
- Helper Lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
- Cholesterol
- PEG-Lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
- 200 Proof Ethanol
- mRNA encoding antigen or reporter gene (e.g., Luciferase)
- Sodium Acetate Buffer (50 mM, pH 4.5)
- Dialysis Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
- Microfluidic mixing instrument and cartridges

Procedure:

- Prepare Lipid Stock (Organic Phase): a. Dissolve CCD Lipid01, DSPC, Cholesterol, and PEG-Lipid in 200 proof ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).[5] b. Gently warm (up to 65°C) if necessary to fully dissolve all lipid components.[5] Keep the final solution warm (>37°C) to maintain cholesterol solubility.[5] c. Vortex to ensure a homogenous mixture. This is the lipid stock solution.
- Prepare mRNA Solution (Aqueous Phase): a. Thaw mRNA stock on ice. b. Dilute the mRNA in 50 mM Sodium Acetate buffer (pH 4.5) to the target concentration.[7][8]

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- Microfluidic Mixing: a. Prime the microfluidic cartridge with ethanol and then the aqueous buffer according to the manufacturer's instructions. b. Load the lipid stock solution into a syringe for the organic phase inlet and the mRNA solution into a syringe for the aqueous phase inlet. c. Set the instrument parameters. A typical total flow rate is 10-12 mL/min with a flow rate ratio of 3:1 (Aqueous:Organic).[7] d. Initiate the mixing process. The rapid mixing of the two phases causes the lipids to self-assemble around the mRNA, forming LNPs. Collect the resulting milky-white LNP solution.
- Dialysis and Concentration: a. To remove ethanol and raise the pH to physiological levels, dialyze the collected LNP solution against sterile PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff (MWCO) dialysis cassette.[7] b. If a higher concentration is needed, concentrate the dialyzed LNPs using centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO).[7] c. Sterile filter the final LNP formulation through a 0.22 μm syringe filter for in vitro and in vivo use.
- Storage: Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.
- 1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
- Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
- Procedure: a. Dilute a small aliquot of the LNP sample in PBS (pH 7.4). b. Measure the hydrodynamic diameter (particle size), PDI (an indicator of size distribution uniformity), and zeta potential (surface charge) according to the instrument's standard operating procedure.
 c. Aim for a particle size of <100 nm and a PDI of <0.2 for optimal in vivo performance.[7][8]
- 2. mRNA Encapsulation Efficiency (EE):
- Assay: Quant-iT RiboGreen assay or similar nucleic acid quantification assay.
- Procedure: a. Prepare two sets of LNP samples. b. To the first set, add a lysis buffer (e.g., 1% Triton X-100) to disrupt the LNPs and release all encapsulated mRNA. This measures total mRNA. c. The second set remains intact to measure only the free (unencapsulated) mRNA. d. Quantify the mRNA in both sets using the RiboGreen reagent and a fluorescence plate reader. e. Calculate EE using the formula: EE (%) = [(Total mRNA Free mRNA) / Total mRNA] x 100



This protocol assesses the ability of the formulated LNPs to deliver functional mRNA into cells.

Materials:

- HEK293T cells or other suitable cell line.
- Complete cell culture medium (e.g., DMEM + 10% FBS).
- Luciferase mRNA-LNPs (formulated as per Protocol 1).
- Luciferase assay reagent kit.
- · Luminometer.

Procedure:

- Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.
- Dilute the Luciferase mRNA-LNPs in a complete medium to achieve the desired final mRNA concentration (e.g., 10-1000 ng/mL).
- Remove the old medium from the cells and add the LNP-containing medium.
- Incubate for 24-48 hours at 37°C and 5% CO2.
- After incubation, lyse the cells and measure luciferase activity using a luminometer according to the assay kit manufacturer's instructions.
- Higher luminescence indicates more efficient mRNA delivery and protein expression.

This protocol evaluates the performance of the mRNA-LNPs in an animal model.

Materials:

- BALB/c or C57BL/6 mice.
- Luciferase mRNA-LNPs.
- In Vivo Imaging System (IVIS) or similar.



• D-luciferin substrate.

Procedure:

- Administer a defined dose of Luciferase mRNA-LNPs to mice via the desired route (e.g., intramuscular or intravenous injection).
- At various time points (e.g., 2, 6, 24, 48 hours) post-injection, anesthetize the mice.
- Inject the D-luciferin substrate intraperitoneally and wait for 5-10 minutes.
- Image the mice using an IVIS to detect bioluminescence. The light intensity corresponds to the level of luciferase protein expression.
- For Biodistribution: At the final time point, euthanize the mice and dissect key organs (liver, spleen, lungs, kidney, muscle at the injection site).[8][14]
- Image the dissected organs ex vivo using the IVIS to quantify LNP accumulation and expression in specific tissues.[8] Total flux (photons/second) can be quantified from regions of interest.[7]

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